4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

Description

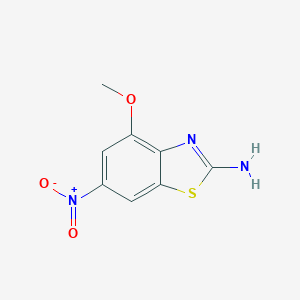

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S/c1-14-5-2-4(11(12)13)3-6-7(5)10-8(9)15-6/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKIXPBVHIJAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355685 | |

| Record name | 4-methoxy-6-nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16586-52-0 | |

| Record name | 4-methoxy-6-nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-6-nitro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine chemical structure

An In-Depth Technical Guide to 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine, a heterocyclic compound belonging to the versatile 2-aminobenzothiazole class. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document consolidates available information and provides logical, evidence-based protocols for its synthesis and potential biological evaluation. The guide covers its chemical structure, a detailed hypothetical synthesis protocol based on established methods for analogous compounds, and a review of the broad biological activities associated with the 2-aminobenzothiazole scaffold, such as antimicrobial, neuroprotective, and anticancer properties. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related molecules.

Chemical Identity and Properties

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is a substituted benzothiazole with a molecular structure featuring a methoxy group at position 4 and a nitro group at position 6 of the benzene ring.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Citation(s) |

| CAS Number | 16586-52-0 | [1] |

| Molecular Formula | C₈H₇N₃O₃S | [1] |

| Molecular Weight | 225.23 g/mol | [1] |

| IUPAC Name | 4-methoxy-6-nitro-1,3-benzothiazol-2-amine | |

| Canonical SMILES | COC1=C(C=C(C2=NC(=NS2)N)C=C1)--INVALID-LINK--[O-] | |

| InChI Key | Not readily available. | |

| ¹H NMR Spectrum Data | A proton NMR spectrum is available for this compound. | [2] |

Synthesis and Characterization

While a specific published protocol for the synthesis of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine was not identified in the reviewed literature, a reliable synthetic route can be postulated based on established procedures for structurally similar compounds, such as the nitration of other benzothiazole derivatives.[3][4] The logical precursor for this synthesis is 4-methoxy-1,3-benzothiazol-2-amine.[5] The proposed synthesis involves the electrophilic nitration of this precursor using a nitrating mixture of concentrated nitric and sulfuric acids.

Proposed Synthesis Workflow

The diagram below outlines the logical workflow for the synthesis, starting from the precursor 4-methoxy-1,3-benzothiazol-2-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established methods for the nitration of analogous benzothiazole compounds.[3][4][6]

Materials:

-

4-methoxy-1,3-benzothiazol-2-amine (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Deionized Water

Procedure:

-

Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice/salt bath, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid at a molar ratio of approximately 1.1:1 (HNO₃ to substrate) while maintaining the temperature at or below 0°C.

-

Dissolution of Precursor: In a separate flask, dissolve 4-methoxy-1,3-benzothiazol-2-amine (1.0 eq) in a minimal amount of cold, concentrated sulfuric acid.

-

Nitration Reaction: Slowly add the dissolved precursor solution dropwise to the cold nitrating mixture. It is critical to maintain the reaction temperature below 10°C throughout the addition to prevent over-nitration and the formation of unwanted isomers.[3]

-

Reaction Monitoring: Stir the reaction mixture at a low temperature (0-10°C) for 1-2 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Product Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will cause the nitrated product to precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Drying: Dry the purified product, 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine, under vacuum.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, FT-IR, and Mass Spectrometry.

Biological Activity and Potential Applications

While no specific biological studies for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine have been identified, the 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1]

General Activities of the 2-Aminobenzothiazole Class:

-

Antimicrobial: Numerous derivatives, particularly those with nitro substitutions, have shown significant activity against various bacterial and fungal strains.[4][7]

-

Neuroprotective: The FDA-approved drug Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) is used to treat amyotrophic lateral sclerosis (ALS).[8] Other derivatives have been investigated as inhibitors of signaling pathways involved in ischemic cell death.[9]

-

Anti-inflammatory: Certain benzothiazoles have demonstrated anti-inflammatory properties.[7] Recent studies on related compounds show downregulation of inflammatory mediators like COX-2, JNK, TNF-α, and NF-kB.[10]

-

Anticancer: The benzothiazole framework is present in compounds that show potent cytotoxic activity against various cancer cell lines.[1][11]

-

Protein Aggregation Inhibition: Derivatives of the parent scaffold have been shown to modulate the aggregation of proteins like α-synuclein and tau, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's.[12]

The presence of both a methoxy group and a nitro group on the target compound suggests it may possess interesting biological properties, making it a candidate for screening in various therapeutic areas, especially as an antimicrobial or neuroprotective agent.

Table 2: Examples of Biological Activities in Related Benzothiazole Compounds

| Compound Class/Example | Biological Activity | Therapeutic Area | Citation(s) |

| 6-Nitro or 6-amino 2-substituted benzothiazoles | Significant antimicrobial activity | Infectious Diseases | [7] |

| 2-Aminobenzothiazole derivatives | Inhibition of Pseudomonas aeruginosa virulence | Infectious Diseases | [8] |

| Riluzole (a 2-aminobenzothiazole derivative) | Neuroprotection | Neurology (ALS) | [8] |

| AS601245 (a benzothiazole derivative) | c-Jun NH2-terminal protein kinase (JNK) inhibitor | Neurology (Ischemia) | [9] |

| 5-Nitro-1,2-benzothiazol-3-amine | Inhibition of α-synuclein and tau aggregation | Neurodegeneration | [12] |

| 2-Aryl-thiazole derivatives | Inhibition of tubulin polymerization | Oncology | [11] |

Potential Signaling Pathway Involvement: JNK Inhibition

Several benzothiazole derivatives have been identified as inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway.[9][10] This pathway is a critical mediator of cellular responses to stress signals, such as inflammatory cytokines and oxidative stress, and its overactivation can lead to apoptosis (programmed cell death). Inhibition of this pathway is a therapeutic strategy for neurodegenerative diseases and ischemic injury.

Key Experimental Protocols

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

-

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine (test compound)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Solvent for compound (e.g., DMSO)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

-

Serial Dilutions: Perform a two-fold serial dilution of the test compound in CAMHB across the wells of a 96-well plate. The final concentration range might be, for example, 128 µg/mL to 0.25 µg/mL. Ensure the final solvent concentration is consistent and non-inhibitory (typically ≤1%).

-

Inoculation: Add the standardized bacterial inoculum to each well (except the negative control well). The final volume in each well should be uniform (e.g., 100 µL).

-

Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (broth only), and a growth control (bacteria + broth + solvent).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Conclusion

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is a compound of significant interest due to its placement within the pharmacologically active 2-aminobenzothiazole family. While direct experimental data on this specific molecule is sparse, its structural features—a nitro group and a methoxy group—are often associated with potent biological activity in related series. This guide provides a robust, literature-derived framework for its chemical synthesis and suggests clear avenues for its biological evaluation, particularly in the areas of antimicrobial and neuroprotective research. Further investigation is warranted to fully characterize its physicochemical properties and to explore its potential as a lead compound in drug discovery programs.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. spectrabase.com [spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. 4-Methoxy-2-aminobenzothiazole | C8H8N2OS | CID 21622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 7. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine (CAS: 16586-52-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine (CAS number: 16586-52-0), a nitroaromatic heterocyclic compound belonging to the benzothiazole class. While specific biological data for this particular molecule is limited in publicly available literature, this document consolidates information on its synthesis, chemical properties, and spectral data. Furthermore, it explores the well-documented biological activities and mechanisms of action of structurally related benzothiazole derivatives to provide a contextual framework for its potential applications in drug discovery and development. This guide is intended to serve as a foundational resource for researchers interested in the chemical and potential pharmacological properties of this compound.

Chemical and Physical Properties

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is a small molecule with potential applications in medicinal chemistry and as a research chemical. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16586-52-0 | |

| Molecular Formula | C₈H₇N₃O₃S | |

| Molecular Weight | 225.23 g/mol | |

| IUPAC Name | 4-methoxy-6-nitro-1,3-benzothiazol-2-amine | |

| Purity | Typically ≥95% |

Synthesis

A detailed, peer-reviewed synthesis protocol for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is not explicitly available. However, the synthesis of its isomer, 6-methoxy-4-nitro-1,3-benzothiazol-2-amine, is well-documented and provides a reliable template. The synthesis is a two-step process involving the formation of a methoxy-substituted 2-aminobenzothiazole intermediate, followed by regioselective nitration.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from the synthesis of the isomeric compound 6-methoxy-4-nitro-1,3-benzothiazol-2-amine and is expected to yield the target compound with appropriate selection of the starting anisidine isomer.

Step 1: Synthesis of 4-Methoxy-1,3-benzothiazol-2-amine (Intermediate)

-

Dissolve o-anisidine (1.0 equivalent) and potassium thiocyanate (2.0-2.5 equivalents) in glacial acetic acid.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours.

-

Pour the reaction mixture into a cold solution of ammonium hydroxide to neutralize the acid and precipitate the product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure 4-methoxy-1,3-benzothiazol-2-amine.

Step 2: Nitration to 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

-

In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

-

Dissolve the 4-methoxy-1,3-benzothiazol-2-amine intermediate (1.0 equivalent) in a minimal amount of cold, concentrated sulfuric acid.

-

Slowly add the benzothiazole solution to the cold nitrating mixture dropwise, ensuring the temperature is maintained below 10°C.

-

Stir the reaction mixture at low temperature for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the final product.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of the synthesized compound.

-

¹H NMR: A proton NMR spectrum for 4-methoxy-6-nitro-1,3-benzothiazol-2-amine is available and can be accessed for chemical shift and coupling constant information.

Biological Activity of the Benzothiazole Scaffold

The benzothiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. While specific quantitative data for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is lacking, the activities of related compounds suggest potential areas of interest.

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have been investigated for their anticancer properties. Their mechanism of action often involves the inhibition of key signaling proteins. For example, certain derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The table below summarizes the in vitro anticancer activity of some representative benzothiazole compounds.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-aminobenzothiazole derivative 12 | MCF-7 (Breast) | 2.49 ± 0.12 | |

| 2-aminobenzothiazole derivative 12 | PC9 (Lung, mutant EGFR) | 1.05 ± 0.02 | |

| 2-aminobenzothiazole derivative 13 | HCT116 (Colon) | 6.43 ± 0.72 | |

| 2-aminobenzothiazole derivative 25 | MKN-45 (Gastric) | 0.01 ± 0.003 |

Antimicrobial Activity

The benzothiazole scaffold is also associated with significant antimicrobial effects against a range of bacterial and fungal pathogens. The activity is often influenced by the nature and position of substituents on the benzothiazole ring. The minimum inhibitory concentration (MIC) for several benzothiazole derivatives is presented below.

| Compound | Microorganism | MIC (mM) | Reference |

| Benzothiazole derivative 16c | S. aureus | 0.025 | |

| Thiazolidinone derivative 18 | P. aeruginosa | 0.10 mg/mL | |

| Thiazolidinone derivative 18 | P. aeruginosa (resistant) | 0.06 mg/mL |

Potential Mechanism of Action and Signaling Pathways

Given the lack of specific studies on 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine, its mechanism of action can be inferred from more extensively studied analogues. Benzothiazole derivatives have been shown to interact with various biological targets.

-

Kinase Inhibition: As mentioned, EGFR is a known target for some 2-aminobenzothiazole derivatives. Another important signaling pathway implicated in cell survival and apoptosis is the c-Jun NH2-terminal protein kinase (JNK) pathway, which has also been shown to be inhibited by certain benzothiazole-containing small molecules.

-

Antimicrobial Mechanism: Some sulfonamide-containing benzothiazole derivatives have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.

Safety and Handling

As with any laboratory chemical, 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine should be handled with appropriate safety precautions. It is intended for research use only. Users should wear personal protective equipment, including gloves, safety glasses, and a lab coat. Experiments should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion and Future Directions

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is a readily synthesizable compound within the versatile benzothiazole class. While its primary current application appears to be as a research chemical, the extensive biological activities of its structural analogues, particularly in the areas of oncology and infectious diseases, suggest that this compound could be a valuable scaffold for further investigation.

Future research should focus on:

-

Quantitative Biological Evaluation: Screening of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine against various cancer cell lines and microbial strains to determine its IC₅₀ and MIC values.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the contribution of the methoxy and nitro groups at their respective positions to the overall biological activity.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of the compound to assess its drug-likeness.

This technical guide provides a starting point for researchers to explore the potential of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine in drug discovery and chemical biology.

An In-depth Technical Guide on the Synthesis of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

This technical guide provides a comprehensive overview of a potential synthetic pathway for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. This document outlines a plausible two-step synthesis, commencing with the formation of a 2-aminobenzothiazole core followed by a regioselective nitration. The experimental protocols are based on established methodologies for analogous compounds.

Synthetic Pathway Overview

The proposed synthesis of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine involves two primary transformations:

-

Formation of the 2-Aminobenzothiazole Core: The synthesis begins with the cyclization of a substituted aniline, specifically p-anisidine, to form the 6-methoxy-1,3-benzothiazol-2-amine intermediate. This reaction is typically achieved through the use of potassium thiocyanate and bromine in an acidic medium.

-

Nitration of the Benzothiazole Ring: The subsequent step involves the introduction of a nitro group onto the benzothiazole ring system. This electrophilic aromatic substitution is carried out using a nitrating mixture, commonly a combination of concentrated nitric acid and sulfuric acid. The regioselectivity of this reaction is critical in obtaining the desired 4-nitro isomer.

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles from anilines.[1][2]

Materials:

-

p-Anisidine

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Ammonium hydroxide (NH₄OH) solution, cold

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask, dissolve p-anisidine (1.0 eq) and potassium thiocyanate (4.0 eq) in glacial acetic acid.[1]

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours.[1]

-

Pour the reaction mixture into a beaker containing a cold solution of ammonium hydroxide to neutralize the acid and precipitate the product.[1]

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.[1]

-

Recrystallize the crude product from ethanol to obtain pure 6-methoxy-1,3-benzothiazol-2-amine.[1]

Step 2: Synthesis of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

This nitration protocol is based on general methods for the nitration of activated aromatic systems and specific guidance for related benzothiazole derivatives.[1][3] Careful control of the reaction temperature is crucial to influence the regioselectivity and minimize the formation of unwanted isomers.

Materials:

-

6-Methoxy-1,3-benzothiazol-2-amine (from Step 1)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Crushed ice

-

Cold water

Procedure:

-

In a round-bottom flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid at 0°C.[1]

-

In a separate flask, dissolve the 6-methoxy-1,3-benzothiazol-2-amine (1.0 eq) in a minimal amount of concentrated sulfuric acid, keeping the temperature low.[1]

-

Slowly add the solution of the benzothiazole to the cold nitrating mixture dropwise, maintaining the temperature below 10°C.[1]

-

Stir the reaction mixture at a low temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.[1]

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.[1]

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Data Presentation

The following tables summarize key quantitative data associated with the synthesis.

Table 1: Reactant and Product Stoichiometry (Step 1)

| Compound | Molar Mass ( g/mol ) | Molar Ratio |

| p-Anisidine | 123.15 | 1.0 |

| Potassium Thiocyanate | 97.18 | 4.0 |

| Bromine | 159.81 | 1.0 |

| 6-Methoxy-1,3-benzothiazol-2-amine | 180.23 | - |

Table 2: Reaction Conditions

| Parameter | Step 1: Aminobenzothiazole Formation | Step 2: Nitration |

| Temperature | 0-10°C (during bromine addition), then room temperature | Below 10°C |

| Reaction Time | 20-24 hours | 1-2 hours |

| Solvent | Glacial Acetic Acid | Concentrated Sulfuric Acid |

| Key Reagents | Potassium Thiocyanate, Bromine | Nitric Acid, Sulfuric Acid |

Table 3: Expected Yields and Purity

| Compound | Expected Yield Range | Purity Confirmation |

| 6-Methoxy-1,3-benzothiazol-2-amine | 70-85%[1] | Melting Point, ¹H NMR, IR |

| 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine | 40-60%[1] | Melting Point, ¹H NMR, IR, Mass Spectrometry |

Note: The yields for the nitration step can vary and may result in a mixture of isomers. The yield of the desired 4-nitro isomer will depend on the regioselectivity of the reaction.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the process.

Caption: Synthetic pathway for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine.

Caption: Detailed experimental workflow for the synthesis.

Discussion and Considerations

The synthesis of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine presents a key challenge in controlling the regioselectivity of the nitration step. The methoxy group at the 6-position is an ortho-, para-director, while the fused thiazole ring can also influence the position of electrophilic attack. Therefore, the nitration of 6-methoxy-1,3-benzothiazol-2-amine could potentially yield a mixture of isomers, including the 5-nitro and 7-nitro derivatives, in addition to the desired 4-nitro product.

To enhance the selectivity for the desired isomer, optimization of the reaction conditions, such as temperature, reaction time, and the ratio of nitrating agents, is recommended. Furthermore, protecting the exocyclic amino group, for instance, through acetylation, prior to nitration could be explored to modify the directing effects and potentially favor the formation of the 4-nitro isomer.[4]

For confirmation of the final product's structure and purity, a combination of analytical techniques is essential. These include melting point determination, Infrared (IR) spectroscopy to identify the nitro group, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the substitution pattern on the aromatic ring, and Mass Spectrometry (MS) to determine the molecular weight. High-Performance Liquid Chromatography (HPLC) can be employed for quantitative purity analysis and to separate any isomeric byproducts.

References

The Multifaceted Biological Activities of Substituted Benzothiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the significant pharmacological properties of substituted benzothiazole derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and workflows.

Anticancer Activity

Substituted benzothiazole derivatives have demonstrated remarkable potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action

A significant number of studies have focused on elucidating the molecular mechanisms underlying the anticancer effects of benzothiazole derivatives. One of the key targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell growth and proliferation. Overexpression or mutation of EGFR is common in many cancers. Certain benzothiazole derivatives have been shown to inhibit EGFR signaling, subsequently affecting downstream pathways such as the JAK/STAT and PI3K/Akt/mTOR pathways.[1]

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, growth, and survival. Its aberrant activation is a hallmark of many cancers. The EGFR/JAK/STAT pathway is another crucial signaling route that, upon activation, leads to the transcription of genes involved in cell proliferation and survival. The inhibition of these pathways by substituted benzothiazoles can lead to cell cycle arrest and apoptosis.

dot

Caption: PI3K/Akt/mTOR Signaling Pathway.

dot

Caption: EGFR/JAK/STAT Signaling Pathway.

Quantitative Data

The anticancer efficacy of substituted benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Amino-3-methylphenyl)benzothiazole | 2-(4-amino-3-methylphenyl) | MCF-7 (Breast) | <0.001 | [2] |

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | 2-(4-amino-3-methylphenyl), 5-fluoro | NCI-H460 (Lung) | 0.028 | [3] |

| 2-(4-Amino-3-chlorophenyl)benzothiazole | 2-(4-amino-3-chlorophenyl) | MDA-MB-468 (Breast) | <0.001 | [2] |

| Benzothiazole-acetamide derivative 10 | See reference | K-562 (Leukemia) | 0.46 | [3] |

| Benzothiazole-acetamide derivative 16 | See reference | SR (Leukemia) | 0.35 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Substituted benzothiazole derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Substituted benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Mechanism of Action

One of the proposed mechanisms for the antibacterial activity of some benzothiazole derivatives is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. Folate is essential for the synthesis of nucleic acids and certain amino acids. By inhibiting DHPS, these compounds disrupt bacterial growth and proliferation.

Quantitative Data

The antimicrobial activity of benzothiazole derivatives is commonly evaluated by determining the minimum inhibitory concentration (MIC) and the zone of inhibition.

| Compound | Substitution Pattern | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Benzylidene-2-hydrazino benzothiazole (Iodovanillin derivative) | 2-hydrazino, iodovanillin Schiff base | Escherichia coli | 12 | - | |

| Benzylidene-2-hydrazino benzothiazole (Iodovanillin derivative) | 2-hydrazino, iodovanillin Schiff base | Proteus vulgaris | 10 | - | |

| Benzothiazole hydrazide derivative (M8) | See reference | Escherichia coli | 12 | - | [4] |

| Benzothiazole hydrazide derivative (M12) | See reference | Staphylococcus aureus | 15 | - | [4] |

| 6-Chloro-1,3-benzothiazol-2-yl-hydrazone (3a) | 6-chloro, hydrazone derivative | Bacillus subtilis | 14 | - | [5] |

| 6-Chloro-1,3-benzothiazol-2-yl-hydrazone (3b) | 6-chloro, hydrazone derivative | Escherichia coli | 12 | - | [5] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or Sabouraud dextrose agar plates

-

Sterile cork borer

-

Substituted benzothiazole derivatives

-

Positive control (standard antibiotic or antifungal)

-

Solvent control (e.g., DMSO)

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Inoculation of Agar Plates: Spread the microbial inoculum evenly over the surface of the agar plates using a sterile swab.

-

Well Preparation: Create wells of 6-8 mm diameter in the agar plates using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration) into the wells. Also, add the positive and solvent controls to separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Anticonvulsant Activity

Several substituted benzothiazole derivatives have shown significant anticonvulsant properties in preclinical models of epilepsy. Their mechanism of action is thought to involve the modulation of ion channels and neurotransmitter systems in the central nervous system.

Mechanism of Action

The exact anticonvulsant mechanisms of many benzothiazole derivatives are still under investigation. However, some studies suggest that they may act by blocking voltage-gated sodium channels, which would reduce neuronal hyperexcitability. Others may modulate GABAergic neurotransmission, enhancing the inhibitory effects of GABA in the brain.

Quantitative Data

The anticonvulsant activity is often assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with the median effective dose (ED50) and median toxic dose (TD50) being key parameters.

| Compound | Substitution Pattern | Animal Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) | Reference |

| Azetidinone derivative (5b) | See reference | MES (mice) | 15.4 | >320 | >20.7 | [6] |

| Azetidinone derivative (5q) | See reference | MES (mice) | 18.6 | >650 | >34.9 | [6] |

| Benzothiazole derivative (5i) | See reference | MES (mice) | 30.2 | 215.3 | 7.13 | [7] |

| Benzothiazole derivative (5j) | See reference | MES (mice) | 28.9 | 258.9 | 8.96 | [7] |

| Benzothiazole derivative (5j) | See reference | scPTZ (mice) | 27.8 | 258.9 | 9.30 | [7] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

-

Mice or rats

-

Electroshock apparatus with corneal electrodes

-

Saline solution

-

Substituted benzothiazole derivatives

-

Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

-

Animal Preparation: Acclimatize the animals to the laboratory conditions.

-

Drug Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle, and a positive control group receives a standard anticonvulsant drug.

-

Electroshock Induction: At a predetermined time after drug administration (time of peak effect), deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s) through corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: An animal is considered protected if the tonic hindlimb extension is abolished. The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.

Anti-inflammatory Activity

Substituted benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of key enzymes involved in the inflammatory cascade.

Mechanism of Action

A primary mechanism for the anti-inflammatory effect of some benzothiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Data

The anti-inflammatory activity is typically evaluated in vivo using models like the carrageenan-induced paw edema test, where the percentage of edema inhibition is measured.

| Compound | Substitution Pattern | Animal Model | Dose (mg/kg) | % Inhibition of Edema | Reference |

| 2-Mercaptobenzothiazole derivative (K20) | See reference | Carrageenan-induced paw edema (rats) | 10 | 68.42 | [8] |

| Bis-heterocycle 22 | See reference | Carrageenan-induced paw edema (rats) | 50 | 58.3 | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

-

Substituted benzothiazole derivatives

-

Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Animal Grouping: Divide the animals into control, standard, and test groups.

-

Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

Synthesis and Experimental Workflow

The synthesis of substituted benzothiazole derivatives often follows a general and versatile pathway. A common method involves the condensation of 2-aminothiophenol with various electrophilic reagents. The subsequent biological evaluation follows a standardized workflow to identify and characterize the activity of the newly synthesized compounds.

dot

Caption: General Experimental Workflow.

General Synthesis Protocol for 2-Substituted Benzothiazoles

A widely used method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with aldehydes.

Materials:

-

2-Aminothiophenol

-

Substituted aldehydes

-

Solvent (e.g., ethanol, acetic acid)

-

Catalyst (optional, e.g., a few drops of acid)

Procedure:

-

Dissolve equimolar amounts of 2-aminothiophenol and the desired substituted aldehyde in a suitable solvent in a round-bottom flask.

-

Add a catalytic amount of acid if required.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole derivative.

-

Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

This guide provides a foundational understanding of the significant biological activities of substituted benzothiazole derivatives. The presented data, protocols, and diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry. The versatility of the benzothiazole scaffold continues to offer exciting opportunities for the discovery of novel therapeutic agents.

References

- 1. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]

- 2. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanism of Action of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on the mechanism of action of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is a synthesis of current research on structurally related benzothiazole derivatives. As of this writing, dedicated in-depth studies on this specific molecule are not extensively available in the public domain. The proposed mechanisms are therefore inferred from the biological activities of analogous compounds containing methoxy, nitro, and 2-aminobenzothiazole functionalities.

Executive Summary

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct experimental data on this specific molecule is limited, analysis of related compounds suggests a multifactorial mechanism of action, potentially encompassing anticancer, antimicrobial, and kinase inhibitory activities. This guide consolidates the likely signaling pathways, presents quantitative data from analogous compounds for comparative analysis, and provides detailed experimental protocols for the evaluation of these biological activities.

Inferred Core Mechanisms of Action

Based on the known bioactivities of nitro- and methoxy-substituted benzothiazoles, the mechanism of action for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is likely to involve one or more of the following pathways:

Anticancer Activity via Apoptosis Induction and Kinase Inhibition

Benzothiazole derivatives are well-documented as potent anticancer agents. The presence of a nitro group, in particular, is often associated with enhanced cytotoxic activity. The proposed anticancer mechanism involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

-

Inhibition of Pro-Survival Signaling Pathways: Nitro-substituted benzothiazoles have been shown to suppress critical cancer cell survival pathways. This includes the downregulation of key receptors and kinases such as the Epidermal Growth Factor Receptor (EGFR), which in turn inhibits downstream signaling cascades like PI3K/AKT/mTOR, JAK/STAT, and ERK/MAPK.[1] Furthermore, inhibition of the NF-κB signaling pathway can lead to a reduction in the expression of inflammatory and proliferative mediators.[1][2]

-

Induction of Apoptosis via the Mitochondrial Pathway: A significant body of evidence points to the ability of benzothiazole derivatives to induce programmed cell death (apoptosis) in cancer cells.[3][4][5] This is often mediated through the intrinsic mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase cascades.

Antimicrobial Activity

The benzothiazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[6][7][8] The mechanism of antimicrobial action is likely multifaceted and may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. For instance, some benzothiazole derivatives have been found to target bacterial DNA gyrase and dihydropteroate synthase.[7]

Kinase Inhibition

The 2-aminobenzothiazole structure is a recognized "privileged scaffold" in kinase inhibitor design.[9] Derivatives have been shown to inhibit a range of kinases, including c-Jun N-terminal kinases (JNKs) and phosphoinositide 3-kinases (PI3Ks), which are implicated in various diseases, including cancer and inflammation.[10][11] The methoxy and nitro substituents on the benzothiazole ring of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine would modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for specific kinase targets.

Quantitative Data for Structurally Related Benzothiazole Derivatives

The following tables summarize the biological activity of benzothiazole derivatives that are structurally related to 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine. This data is provided for comparative purposes to guide future experimental design.

Table 1: Anticancer Activity of Related Benzothiazole Derivatives

| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |

| 2-substituted benzothiazole A | HepG2 | MTT | 38.54 (48h) | [3] |

| 2-substituted benzothiazole B | HepG2 | MTT | 29.63 (48h) | [3] |

| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | HCT116 | MTT | Not specified | [4][5] |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | A431, A549, H1299 | Not specified | Not specified | [12] |

Table 2: Antimicrobial Activity of Related Benzothiazole Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Benzothiazole derivative 3 | S. aureus | 50-200 | [7] |

| Benzothiazole derivative 4 | E. coli | 25-100 | [7] |

| Benzothiazole derivative 10 | Various | Moderate Activity | [7] |

| Benzothiazole derivative 12 | Various | Moderate Activity | [7] |

| Benzothiazole-thiazole hybrid 4b | Various | 3.90–15.63 | [13] |

Table 3: Kinase Inhibitory Activity of Related Benzothiazole Derivatives

| Compound/Derivative | Kinase Target | Assay Type | IC50 (nM) | Reference |

| Benzothiazole derivative BI-87G3 | JNK | LanthaScreen™ | 15,000 | [10] |

| Benzothiazole derivative 11 | PI3Kβ | ADP-Glo | Not specified | [11] |

Signaling Pathways and Experimental Workflow Visualizations

Inferred Anticancer Signaling Pathway

Caption: Inferred anticancer mechanism of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine.

Experimental Workflow for Apoptosis Detection

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Detailed Experimental Protocols

Synthesis of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine (Inferred)

While a specific protocol for this molecule was not found, a general two-step synthesis for substituted 2-aminobenzothiazoles can be adapted. The following is an inferred procedure based on the synthesis of similar compounds.[14][15]

Step 1: Synthesis of 4-Methoxy-1,3-benzothiazol-2-amine

-

Dissolve 3-methoxyaniline in glacial acetic acid.

-

Add potassium thiocyanate and cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid, maintaining a low temperature.

-

Allow the reaction to stir at room temperature for 20-24 hours.

-

Pour the mixture into a cold ammonium hydroxide solution to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and recrystallize from ethanol.

Step 2: Nitration of 4-Methoxy-1,3-benzothiazol-2-amine

-

Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid at 0°C.

-

Dissolve the 4-Methoxy-1,3-benzothiazol-2-amine from Step 1 in a minimal amount of cold, concentrated sulfuric acid.

-

Slowly add the benzothiazole solution to the cold nitrating mixture, keeping the temperature below 10°C.

-

Stir at low temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the final product.

-

Filter, wash with cold water, and purify by recrystallization.

In Vitro Kinase Inhibition Assay (Biochemical)

This protocol provides a general method for determining the IC50 value of a test compound against a purified kinase.[16]

-

Compound Preparation: Prepare a serial dilution of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine in DMSO. Further dilute in the appropriate assay buffer.

-

Assay Plate Preparation: Add the diluted compound solutions to a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme and Substrate Addition: Add the purified target kinase and its specific substrate to the wells.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent to quantify substrate phosphorylation or ATP consumption (e.g., using ADP-Glo™ Kinase Assay).

-

Data Acquisition: Read the plate on a suitable plate reader.

-

Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details a common method to quantify apoptosis in cells treated with the test compound.[3][4][5]

-

Cell Seeding: Seed 1 x 10^5 cells per well in a six-well plate and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine for the desired time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in a binding buffer and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.[13]

-

Compound Preparation: Prepare a serial two-fold dilution of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., ~5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the 96-well plate with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A viability indicator like resazurin can be used to aid in the determination.

Conclusion and Future Directions

While a definitive mechanism of action for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine remains to be elucidated through direct experimental evidence, the available literature on analogous compounds strongly suggests its potential as a multi-target agent with anticancer, antimicrobial, and kinase inhibitory properties. The provided inferred mechanisms, comparative data, and detailed experimental protocols offer a robust framework for initiating a comprehensive investigation into the pharmacological profile of this promising compound.

Future research should focus on:

-

The synthesis and purification of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine to enable direct biological testing.

-

In vitro screening against a panel of cancer cell lines, microbial strains, and kinases to confirm the inferred activities and determine IC50/MIC values.

-

Detailed mechanistic studies to validate the engagement of the proposed signaling pathways.

-

Structure-activity relationship (SAR) studies to optimize the benzothiazole scaffold for improved potency and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchr.org [jchr.org]

- 9. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 13. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine: A Technical Guide for Drug Discovery

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The subject of this guide, 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine, possesses key structural features—a methoxy group, a nitro group, and an amino group—that suggest a rich potential for therapeutic applications. Based on extensive literature review of analogous compounds, this document explores the most promising therapeutic avenues, including antimicrobial, anticancer, and neuroprotective activities.

Antimicrobial Potential

Benzothiazole derivatives have demonstrated significant antimicrobial properties.[2] The structural components of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine suggest potential activity against a range of bacterial and fungal pathogens.

Hypothesized Molecular Targets

Based on studies of similar compounds, potential antimicrobial targets could include:

-

DNA Gyrase and Topoisomerase IV: Inhibition of these bacterial enzymes would disrupt DNA replication and lead to cell death.[2]

-

Dihydropteroate Synthase (DHPS): As a key enzyme in the folate biosynthesis pathway, its inhibition would halt bacterial growth.[2]

-

Microbial Cell Wall Synthesis Enzymes: Interference with the synthesis of peptidoglycan or other essential cell wall components.

-

Efflux Pump Inhibition: Blocking the mechanisms by which bacteria expel antimicrobial agents.

Data on Structurally Related Compounds

The following table summarizes the antimicrobial activity of various benzothiazole derivatives, providing a benchmark for the potential efficacy of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Benzothiazole-N-acetyl-glucosamine conjugates | S. aureus, E. coli | 6.25 | [2] |

| Sulfonamide analogues of benzothiazole | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | [2] |

| Dichloropyrazole-based benzothiazole analogues | Gram-positive strains | 0.0156 - 0.25 | [2] |

| Dichloropyrazole-based benzothiazole analogues | Gram-negative strains | 1 - 4 | [2] |

| 6-Cl-benzothiazole derivatives | P. aeruginosa | 0.06 | [3] |

| Thiazolidinone derivatives | P. aeruginosa | 0.10 | [1] |

Experimental Protocols

1.3.1. Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard protocol to determine the MIC of a compound against various microbial strains.

-

Prepare a twofold serial dilution of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).

-

Include positive controls (microorganism without the compound) and negative controls (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

1.3.2. DNA Gyrase Inhibition Assay

-

Utilize a commercial DNA gyrase supercoiling assay kit.

-

Incubate purified bacterial DNA gyrase with relaxed circular DNA substrate in the presence of varying concentrations of the test compound.

-

Include a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control.

-

Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

-

Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

Visualizations

Anticancer Potential

The nitro group in the 6-position of the benzothiazole ring is a key feature suggesting potential utility as a hypoxia-activated prodrug.[4][5] Furthermore, benzothiazole derivatives have been identified as inhibitors of key oncogenic pathways.

Hypothesized Molecular Targets

-

Nitroreductase (NTR): In the hypoxic environment of solid tumors, the nitro group can be reduced by nitroreductase to a cytotoxic amine, leading to targeted cell killing.[5]

-

Forkhead Box M1 (FOXM1): This transcription factor is a critical regulator of cell cycle progression and is often overexpressed in cancer.[6]

-

NRH:Quinone Oxidoreductase 2 (NQO2): Inhibition of NQO2 has been proposed as a strategy to enhance cancer therapies.[7]

-

Receptor Tyrosine Kinases (RTKs): Many benzothiazole derivatives exhibit inhibitory activity against various RTKs involved in cancer cell proliferation and survival.

Data on Structurally Related Compounds

| Compound Class | Target/Cell Line | IC50 | Reference |

| Benzothiazole-thiazolidine-2,4-dione hybrids | FOXM1 (MDA-MB-231 cells) | < FDI-6 (standard) | [6] |

| 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole | NQO2 | 25 nM | [7] |

| 3',4',5'-trimethoxybenzothiazole analogues | NQO2 | 31 - 79 nM | [7] |

| Nitroaromatic Prodrugs (general) | Prostate Cancer Cells | 48.9 - 54.75 µM | [4] |

Experimental Protocols

2.3.1. Hypoxia-Specific Cytotoxicity Assay

-

Culture cancer cells (e.g., HT-29, MDA-MB-231) in both normoxic (21% O2) and hypoxic (e.g., 1% O2) conditions.

-

Treat cells with a range of concentrations of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine for 48-72 hours.

-

Assess cell viability using an MTT or CellTiter-Glo assay.

-

A significantly lower IC50 value under hypoxic conditions would indicate hypoxia-selective activity.

2.3.2. FOXM1 Inhibition Assay (Western Blot)

-

Treat FOXM1-overexpressing cancer cells with the test compound for 24-48 hours.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against FOXM1 and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody and visualize protein bands using chemiluminescence. A decrease in FOXM1 protein levels would indicate inhibition.

Visualizations

Neurodegenerative Disease Potential

The benzothiazole scaffold is present in molecules investigated for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[8][9] A notable analogue, 5-nitro-1,2-benzothiazol-3-amine, modulates the aggregation of α-synuclein and tau proteins.[10][11]

Hypothesized Molecular Targets

-

α-Synuclein and Tau Protein Aggregation: The compound may interfere with the misfolding and aggregation of these proteins, which are hallmarks of Parkinson's and Alzheimer's diseases, respectively.[10][11]

-

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B increases dopamine levels in the brain and reduces oxidative stress, offering a therapeutic strategy for Parkinson's disease.[8]

-

Histamine H3 Receptor (H3R): Antagonism of H3R can enhance neurotransmitter release and has been explored for cognitive enhancement in Alzheimer's disease.[9]

-

Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a current standard of care for symptomatic treatment of Alzheimer's disease.[9]

Data on Structurally Related Compounds

| Compound Class | Target | Ki / IC50 | Reference |

| 5-nitro-1,2-benzothiazol-3-amine (5-NBA) | α-synuclein oligomerization | Active at low µM | [10][11] |

| 6-hydroxybenzothiazol-2-carboxamides | MAO-B | 11 nM | [8] |

| Azepan-1-yl)propyloxy-linked benzothiazole | H3R | 0.012 µM | [9] |

| Pyrrolidin-1-yl-benzothiazole derivative | AChE | 6.7 µM | [9] |

| Pyrrolidin-1-yl-benzothiazole derivative | BuChE | 2.35 µM | [9] |

| Pyrrolidin-1-yl-benzothiazole derivative | MAO-B | 1.6 µM | [9] |

Experimental Protocols

3.3.1. Thioflavin T (ThT) Fluorescence Assay for Protein Aggregation

-

Prepare solutions of α-synuclein or tau protein in an appropriate buffer that promotes aggregation.

-

Add varying concentrations of the test compound.

-

Incubate the mixtures at 37°C with continuous agitation.

-

At various time points, add Thioflavin T to aliquots of the samples.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). A decrease in fluorescence intensity in the presence of the compound indicates inhibition of fibril formation.

3.3.2. MAO-B Inhibition Assay

-

Utilize a commercially available MAO-B inhibitor screening kit.

-

Incubate recombinant human MAO-B enzyme with the test compound.

-

Add a non-fluorescent MAO-B substrate which is converted to a fluorescent product by the enzyme.

-

Measure the fluorescence intensity over time. A reduction in the rate of fluorescence increase indicates MAO-B inhibition.

Visualizations

Conclusion

While further experimental validation is imperative, the structural characteristics of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine, in conjunction with the extensive biological activities reported for analogous benzothiazole derivatives, strongly suggest its potential as a versatile therapeutic agent. The most promising avenues for investigation lie in its potential as an antimicrobial, a hypoxia-activated anticancer prodrug, and a modulator of neurodegenerative processes. This guide provides a robust framework for initiating a comprehensive drug discovery and development program for this promising compound.

References

- 1. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ricerca.uniba.it [ricerca.uniba.it]

- 9. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Methodological Guide to 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

This technical guide provides an in-depth overview of the spectroscopic data for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine, tailored for researchers, scientists, and professionals in drug development. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for the synthesis and characterization of this compound.

Spectroscopic Data

The spectroscopic data for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine and its closely related analogs are summarized below. Direct experimental data for the title compound is limited, and therefore, data from analogous structures are included to provide a comprehensive reference.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Data for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Note: Specific ¹H NMR peak assignments for the title compound were not explicitly found in the provided search results. A general ¹H NMR spectrum is noted to exist but the detailed data is not provided[1].

¹H and ¹³C NMR Data for Related Benzothiazole Derivatives

To provide context, the following table includes NMR data for structurally similar compounds.

| Compound | Nucleus | Chemical Shift (δ) ppm | Notes |

| 6-Methoxy-1,3-benzothiazol-2-amine[2] | ¹H | 7.47 (d, J=8.7 Hz, 1H), 7.14 (d, J=2.4 Hz, 1H), 6.93 (dd, J=8.7, 2.4 Hz, 1H), 5.41 (bs, 1H, -NH), 3.81 (s, 3H, -OCH₃) | Aromatic and amine protons |

| ¹³C | 166.2 (S-C=N), 145.1, 138.6, 126.5, 124.6, 121.4, 116.5, 56.8 (-OCH₃) | Aromatic and functional group carbons | |

| 2-Amino-6-nitrobenzothiazole[3] | ¹H | 5.44 (s, 2H, NH₂), 7.4-7.5 (d, 2H, Ar-H), 7.71 (s, 1H, Ar-H) | In CDCl₃ |

| ¹³C | 119, 120.9, 125.15, 126.07, 133.1, 152.15, 167.75 | In DMSO-d₆ |

Infrared (IR) Spectroscopy Data

Direct IR data for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine was not found. The table below presents characteristic IR absorption bands for related benzothiazole structures.

| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |

| 6-Methoxy-1,3-benzothiazol-2-amine[2] | 3389 | N-H stretch (amine) |

| 2733 | C-S stretch | |

| 1644 | C=N stretch | |

| 1585 | C=C stretch (aromatic) | |

| 1442 | C-N stretch | |

| 2-Amino-6-nitrobenzothiazole[3] | 3315, 3012, 2835 | N-H, C-H stretches |

| 1580 | C=C stretch (aromatic) | |

| 1476 | NO₂ asymmetric stretch | |

| 1261 | C-N stretch |

Mass Spectrometry (MS) Data

The exact mass and mass spectrometry data for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine are presented below, with additional data from related compounds for comparison.

| Compound | Technique | m/z (relative abundance %) | Notes |

| 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine | Calculated Exact Mass: 225.02 | C₈H₇N₃O₃S | |

| 6-Methoxy-1,3-benzothiazol-2-amine[2][4] | EIMS (70 eV) | 180 (51%) | [M]⁺ |

| N-benzylidene-6-nitro[d]thiazol-2-amine[5] | MS | 284.1 | [M+1]⁺ |

| 4-Nitro-1,3-benzothiazol-2-amine[6] | MS (GC) | 195 | [M]⁺ |

Experimental Protocols

The synthesis of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine typically involves a two-step process: the formation of the benzothiazole core followed by nitration.

Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine (Intermediate)

-

Reaction Setup : A mixture of p-anisidine and potassium thiocyanate is prepared in glacial acetic acid and stirred at room temperature.

-

Bromination : A solution of bromine in glacial acetic acid is added dropwise to the reaction mixture over a period of 20 minutes, maintaining a low temperature.

-

Reaction Progression : The mixture is stirred for approximately 21 hours at room temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Workup : The reaction mixture is poured into cold ammonium hydroxide to neutralize the acid and precipitate the product. The crude product is then extracted with an organic solvent such as ethyl acetate.

-

Purification : The organic phase is washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is recrystallized from ethanol to yield pure 6-Methoxy-1,3-benzothiazol-2-amine[7][8].

Nitration to 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

-

Preparation of Nitrating Mixture : A nitrating mixture is prepared by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0°C[8].

-

Dissolution of Intermediate : The synthesized 6-Methoxy-1,3-benzothiazol-2-amine is dissolved in a minimal amount of concentrated sulfuric acid, ensuring the temperature is kept low (0-5 °C)[7][8].

-

Nitration Reaction : The solution of the benzothiazole derivative is added dropwise to the cold nitrating mixture. The temperature must be strictly maintained below 10°C to prevent the formation of unwanted isomers[7][8].

-

Reaction Monitoring : The reaction is stirred at a low temperature for 1-2 hours. TLC can be used to monitor the completion of the reaction[8].

-

Product Precipitation : The reaction mixture is carefully poured onto crushed ice, causing the product to precipitate[7][8].

-

Isolation and Purification : The precipitate is collected by filtration, washed thoroughly with cold water, and dried. Further purification is achieved by column chromatography followed by recrystallization from a suitable solvent like ethanol to obtain the final product, 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine[7].

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the workflow for the synthesis and characterization of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine.

Caption: Workflow for synthesis and characterization.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rjpbcs.com [rjpbcs.com]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]